molecular formula C18H26N4O3S B2847168 N-(3-(3,5-dimethylpiperidin-1-yl)propyl)-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 903338-74-9

N-(3-(3,5-dimethylpiperidin-1-yl)propyl)-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2847168
CAS No.: 903338-74-9
M. Wt: 378.49
InChI Key: YECDAJGCLHXSPO-UHFFFAOYSA-N
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Description

N-(3-(3,5-dimethylpiperidin-1-yl)propyl)-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a chemical compound with the CAS Registry Number 903338-74-9 . This proprietary molecule features a complex structure with a thiazolo[3,2-a]pyrimidine core, which is a fused heterocyclic system of significant interest in medicinal and organic chemistry research . The compound has a molecular formula of C 18 H 26 N 4 O 3 S and a molecular weight of 378.49 g/mol . Key identifiers include the InChIKey YECDAJGCLHXSPO-UHFFFAOYSA-N and the CID 5493991 . The compound is offered with a guaranteed purity of 90% or higher and is available for purchase in various quantities to suit different research needs . As a specialized building block, it holds value for researchers investigating the synthesis and properties of novel heterocyclic compounds. Its structural features make it a potential candidate for exploration in various scientific fields, including the development of new pharmacological tools and the study of structure-activity relationships. Specific research applications and mechanism of action for this precise compound are areas for ongoing scientific investigation. Please Note: This product is intended for research purposes and is labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[3-(3,5-dimethylpiperidin-1-yl)propyl]-7-hydroxy-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O3S/c1-11-7-12(2)9-21(8-11)6-4-5-19-15(23)14-16(24)20-18-22(17(14)25)13(3)10-26-18/h10-12,24H,4-9H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECDAJGCLHXSPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CCCNC(=O)C2=C(N=C3N(C2=O)C(=CS3)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Substituent Comparison of Thiazolo[3,2-a]pyrimidine Derivatives

Compound Name Position 2 Substituent Position 6 Substituent Position 7 Group Pharmacological Notes
Target Compound 3,5-Dimethylpiperidinylpropyl Carboxamide Hydroxy Undocumented (inferred potential)
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-...-6-carboxylate 2,4,6-Trimethoxybenzylidene Ethyl ester Methyl Pyrimidine derivatives (general activity)
2-R5-oxo-5H-6-carboxamido-7-phenyl-1,3,4-thiadiazolo[3,2-a]pyrimidine Thiadiazole ring Carboxamide Phenyl Synthetic focus (no bioactivity data)

Key Observations :

  • Position 2 : The target compound’s 3,5-dimethylpiperidinylpropyl group introduces a bulky, basic side chain, contrasting with the planar aromatic substituents in ’s compound. This may enhance solubility in polar solvents or interaction with biological targets .
  • Core Heterocycle : The thiazolo[3,2-a]pyrimidine core is shared across analogs, but ’s thiadiazolo variant introduces a sulfur-rich ring system, which may alter electronic properties and binding affinity .

Crystallographic and Conformational Analysis

  • ’s Compound : The central pyrimidine ring adopts a flattened boat conformation (C5 deviation: 0.224 Å), with the thiazolo ring forming an 80.94° dihedral angle with the phenyl group. Crystal packing is stabilized by C–H···O interactions .
  • Graph Set Analysis : Hydrogen-bonding patterns in thiazolo[3,2-a]pyrimidines often follow Etter’s rules, with chains or dimers predominating. The target compound’s hydroxy group may participate in similar motifs .

Pharmacological Potential (Inferred)

  • ’s Compound : Pyrimidine derivatives are broadly associated with antimicrobial and anticancer activities. The trimethoxybenzylidene group may enhance lipophilicity and membrane penetration .
  • Target Compound : The 3,5-dimethylpiperidinylpropyl side chain could facilitate interactions with enzymes or receptors via its basic nitrogen, while the carboxamide may improve target binding specificity.

Methodological Considerations

  • Crystallography Tools : SHELX and ORTEP-3 (cited in –2) are widely used for structural refinement and visualization. Their application to the target compound would clarify its conformation and intermolecular interactions .
  • Hydrogen-Bonding Analysis : ’s graph set theory provides a framework for predicting the target compound’s supramolecular assembly, critical for understanding solid-state properties .

Preparation Methods

Core Thiazolo[3,2-a]pyrimidine Synthesis

The thiazolo[3,2-a]pyrimidine scaffold is typically constructed via cyclocondensation reactions. A validated approach involves the fusion of ethyl acetoacetate, thiourea, and aldehydes in the presence of zinc chloride and glacial acetic acid. For example, ethyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate was synthesized with an 85% yield by heating these components at 80°C for 4 hours. Adapting this method, the 3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine core can be generated by substituting the aldehyde component with methyl-substituted precursors.

Key modifications include:

  • Cyclization temperature : Prolonged heating (4–6 hours) ensures complete ring closure.
  • Catalyst optimization : Zinc chloride enhances reaction efficiency, while acetic acid acts as both solvent and proton donor.

Introduction of the 7-hydroxy group and carboxylic acid functionality requires selective oxidation and hydrolysis. Ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, a common intermediate, undergoes hydrolysis using 2N hydrochloric acid under reflux for 5 hours to yield 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid with a 79.7% yield. For the 7-hydroxy derivative, oxidative conditions (e.g., H₂O₂ or NaHCO₃) are applied post-cyclization to introduce the hydroxyl group at the C7 position.

Amidation with 3-(3,5-Dimethylpiperidin-1-yl)propylamine

The final step involves coupling the carboxylic acid intermediate with 3-(3,5-dimethylpiperidin-1-yl)propylamine. This is achieved via activation of the carboxylic acid using thionyl chloride (to form the acyl chloride) or coupling agents like EDCI/HOBt. For instance, 7-hydroxy-3-methyl-5-oxo-N-(pyridin-2-ylmethyl)carboxamide was synthesized by reacting the acyl chloride with the amine in dry dichloromethane under nitrogen.

Critical parameters :

  • Solvent selection : Anhydrous conditions (e.g., DCM or THF) prevent side reactions.
  • Stoichiometry : A 1.2:1 molar ratio of amine to acyl chloride ensures complete conversion.

Alkylation of the Piperidine Moiety

The 3-(3,5-dimethylpiperidin-1-yl)propyl side chain is introduced via nucleophilic substitution. A two-step procedure from ACS Medicinal Chemistry Letters involves:

  • Alkylation : Reacting 1,3-dibromopropane with 3,5-dimethylpiperidine in acetone with K₂CO₃ to form 3-bromopropyl-3,5-dimethylpiperidine.
  • Amination : Treating the intermediate with the thiazolopyrimidine-carboxylic acid derivative under basic conditions (K₂CO₃/KI in acetonitrile).

Purification and Characterization

Final compounds are purified via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, 10% MeOH/CHCl₃). Spectroscopic validation includes:

  • ¹H NMR : Peaks for the piperidine methyl groups (δ 1.0–1.5 ppm) and thiazolo[3,2-a]pyrimidine protons (δ 6.5–8.0 ppm).
  • HRMS : Molecular ion peaks matching the calculated mass (e.g., m/z 316.34 for C₁₄H₁₂N₄O₃S).

Synthetic Route Optimization Table

Step Reaction Type Conditions Yield Source
1 Cyclocondensation Ethyl acetoacetate, thiourea, ZnCl₂, 80°C, 4h 85%
2 Hydrolysis 2N HCl, reflux, 5h 79.7%
3 Amidation Acyl chloride + amine, DCM, rt 72–85%
4 Alkylation 1,3-dibromopropane, K₂CO₃, acetone 81%

Challenges and Mitigation Strategies

  • Low amidation yields : Excess amine (1.5 eq) and molecular sieves improve kinetics.
  • Byproduct formation : Gradient chromatography (hexane/EtOAc to MeOH/CHCl₃) removes unreacted intermediates.
  • Steric hindrance : Prolonged reaction times (24–48h) enhance coupling efficiency for bulky amines.

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves multi-step reactions, including cyclization and functional group coupling. Key steps include:

  • Cyclization: Use of chloroacetic acid and sodium acetate in glacial acetic acid/acetic anhydride mixtures to form the thiazolo-pyrimidine core .
  • Functionalization: Coupling of the carboxamide group via nucleophilic substitution or condensation, requiring precise temperature control (e.g., reflux at 110–120°C) and solvent selection (e.g., DMF or THF) .
  • Optimization: Adjust reaction time (8–12 hours for cyclization) and stoichiometric ratios (1:1 molar equivalents for aldehyde and thiazole precursors) to maximize yield (70–85%) .
    Validation: Monitor intermediates via TLC and purify via recrystallization (ethyl acetate/ethanol) .

Basic: How should structural confirmation and purity assessment be conducted for this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^{13}C NMR in deuterated DMSO or CDCl₃ to confirm substituent integration and coupling patterns. Compare chemical shifts with analogous thiazolo-pyrimidines (e.g., δ 8.2–8.5 ppm for aromatic protons) .
  • Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .
  • X-ray Crystallography: Resolve ambiguous stereochemistry using single-crystal diffraction (SHELX suite for refinement; R-factor <0.05) .

Advanced: How can discrepancies between crystallographic and spectroscopic data be resolved?

Answer:

  • Scenario: A planar pyrimidine ring in X-ray vs. puckered geometry in NMR.
  • Approach:
    • Validate crystallographic data via Hirshfeld surface analysis to detect packing effects .
    • Compare NMR-derived dihedral angles (via NOESY) with crystallographic torsion angles .
    • Use DFT calculations (B3LYP/6-31G*) to model gas-phase vs. solid-state conformations .
      Example: In related compounds, C5 deviation (0.224 Å from the pyrimidine plane) was attributed to crystal packing forces .

Advanced: What computational strategies are effective in predicting synthetic pathways or bioactivity?

Answer:

  • Retrosynthetic Analysis: Use tools like ChemAxon or Schrödinger’s AutoSynRoute to identify feasible routes, prioritizing steps with high atom economy (>70%) .
  • Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., docking to kinase targets) with AMBER or GROMACS to prioritize in vitro testing .
  • QSPR Models: Corrogate electronic parameters (HOMO/LUMO gaps) with antibacterial IC₅₀ values to guide derivatization .

Advanced: How can hydrogen-bonding networks be systematically analyzed in crystallographic studies?

Answer:

  • Graph Set Analysis: Classify H-bond motifs (e.g., R22(8)R_2^2(8) rings) using Mercury software to identify supramolecular synthons .
  • Energy Frameworks: Calculate interaction energies (CE-B3LYP) to rank H-bond contributions to lattice stability .
    Example: Bifurcated C–H···O bonds in thiazolo-pyrimidines stabilize chains along the c-axis .

Basic: What strategies mitigate solubility challenges during biological assays?

Answer:

  • Co-solvents: Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Derivatization: Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) at the piperidine or propyl chain .
    Validation: Measure solubility via HPLC-UV (λ = 254 nm) in PBS (pH 7.4) .

Advanced: How can reaction optimization be accelerated using design of experiments (DoE)?

Answer:

  • Factorial Design: Screen variables (temperature, solvent polarity, catalyst loading) via Plackett-Burman designs to identify critical factors .
  • Response Surface Methodology (RSM): Optimize yield using central composite designs (e.g., 3-level factorial for time and temperature) .
    Case Study: A DoE approach reduced optimization time for diazomethane synthesis by 40% .

Basic: What protocols ensure stability during storage and handling?

Answer:

  • Storage: Lyophilize and store under argon at –20°C to prevent hydrolysis of the carboxamide group .
  • Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced: How can enantiomeric purity be assessed if chirality is introduced during synthesis?

Answer:

  • Chiral HPLC: Use a Chiralpak IC column with hexane/isopropanol (90:10) to resolve enantiomers (Rs >1.5) .
  • Circular Dichroism (CD): Compare experimental CD spectra with DFT-simulated spectra for absolute configuration .

Advanced: What mechanistic insights guide the analysis of unexpected byproducts?

Answer:

  • Reaction Monitoring: Use in-situ IR to detect intermediates (e.g., acyl azides or iminium ions) .
  • Isolation: Employ preparative HPLC to isolate byproducts for structural elucidation (NMR/MS) .
    Example: Overoxidation of the thiazole ring in acidic conditions led to sulfoxide formation .

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